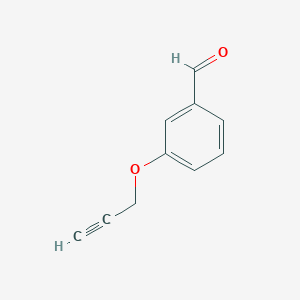
3-Prop-2-ynyloxy-benzaldehyde
Übersicht
Beschreibung
3-Prop-2-ynyloxy-benzaldehyde is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a benzaldehyde moiety substituted with a prop-2-ynyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Prop-2-ynyloxy-benzaldehyde involves the reaction of salicylaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or N,N-dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of salicylaldehyde is replaced by the prop-2-ynyloxy group, forming the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using aqueous micellar media. This method involves the use of surfactants to create micelles, which act as pseudo-organic environments that enhance the reactivity of the reactants. This approach not only increases the yield but also promotes eco-friendly synthesis by reducing the use of hazardous solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Prop-2-ynyloxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-ynyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the prop-2-ynyloxy group under basic conditions.
Major Products Formed
Oxidation: 3-Prop-2-ynyloxy-benzoic acid.
Reduction: 3-Prop-2-ynyloxy-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Prop-2-ynyloxy-benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Prop-2-ynyloxy-benzaldehyde is largely dependent on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the prop-2-ynyloxy group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition. These reactions enable the compound to form various derivatives with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Prop-2-ynyloxy-benzaldehyde
- 2-Prop-2-ynyloxy-benzaldehyde
- 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Uniqueness
3-Prop-2-ynyloxy-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. The position of the prop-2-ynyloxy group relative to the aldehyde group influences the compound’s chemical behavior and its suitability for different applications .
Eigenschaften
IUPAC Name |
3-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQTWGCPCRKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390292 | |
| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-87-6 | |
| Record name | 3-(2-Propyn-1-yloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(prop-2-ynyloxy)benzaldehyde in synthesizing carborane-carrying porphyrins for BNCT?
A1: 3-(Prop-2-ynyloxy)benzaldehyde serves as a crucial starting material in the multi-step synthesis of carborane-carrying porphyrins. [] The compound undergoes a series of reactions, including protection of the aldehyde group, treatment with decaborane(14) to introduce the carborane moiety, and subsequent deprotection. This process ultimately leads to the formation of 3-(1,2-dicarbaclosododecaboran(12)-1-ylmethoxy)benzaldehyde, which is then used to construct the desired porphyrin structures. The presence of carboranes in these porphyrins is essential for their potential application in BNCT, as they act as carriers for boron-10, a key element for this cancer treatment modality.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

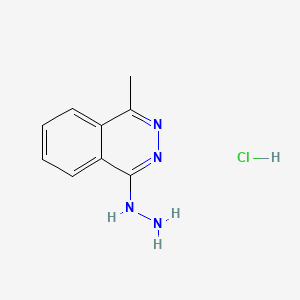
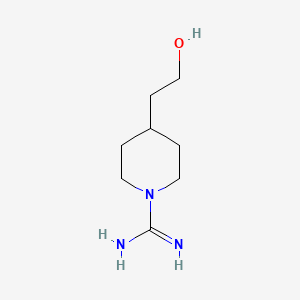

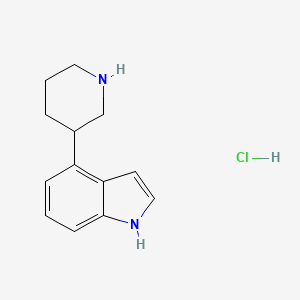
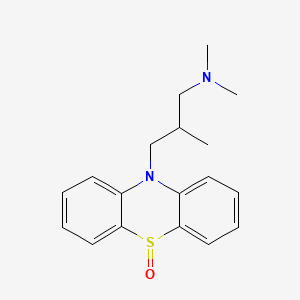
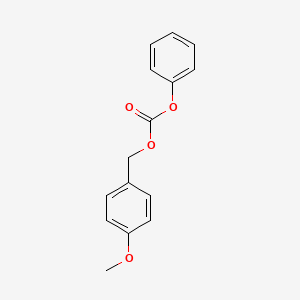
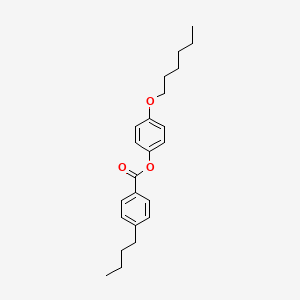
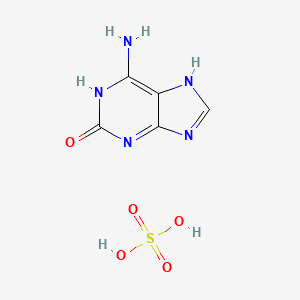

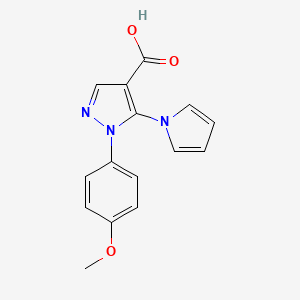
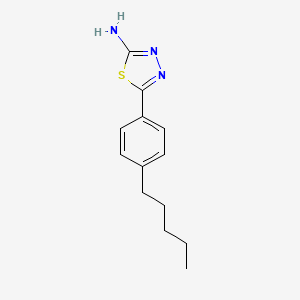
![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)

